molecular formula C9H8ClF2NO B1628570 3-chloro-N-(2,5-difluorophenyl)propanamide CAS No. 915923-95-4

3-chloro-N-(2,5-difluorophenyl)propanamide

Cat. No.: B1628570
CAS No.: 915923-95-4
M. Wt: 219.61 g/mol
InChI Key: LZGXREHKHPGFJK-UHFFFAOYSA-N
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Description

“3-chloro-N-(2,5-difluorophenyl)propanamide” is a compound used for pharmaceutical testing . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H8ClF2NO . The InChI code is 1S/C9H8ClF2NO/c10-4-3-9(14)13-8-5-6(11)1-2-7(8)12/h1-2,5H,3-4H2,(H,13,14) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 219.62 . It is a solid at room temperature .

Scientific Research Applications

Growth and Characterization of Organic Crystals

  • N-(2-Chlorophenyl)-(1-Propanamide), a related compound, has been synthesized and studied for its applications in organic electro-optic and nonlinear optical materials. Its single crystals have shown potential for second harmonic generation, which is significant in the field of photonics and optical communication (Prabhu et al., 2001).

Synthesis and Antimicrobial Properties

  • Arylsubstituted halogen(thiocyanato)amides with a 4-acetylphenyl fragment, which are structurally similar to 3-chloro-N-(2,5-difluorophenyl)propanamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown potential in the development of new antimicrobial agents (Baranovskyi et al., 2018).

Environmental Implications

  • Studies on propanil N-(3,4-dichlorophenyl)propanamide, a compound similar to this compound, reveal its behavior in paddy-riverine wetland systems. Such research is crucial for understanding the environmental impact and movement of these compounds in agricultural settings (Perera et al., 1999).

Photocatalytic Degradation Studies

  • The photocatalytic degradation of N-(3,4-dichlorophenyl)propanamide by titanium dioxide has been explored. This research is important for environmental remediation and understanding the breakdown of such compounds under different light conditions (Sturini et al., 1997).

Structural and Optical Properties

  • The structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) have been investigated, highlighting the potential of these materials in various technological applications, such as in the development of new optical materials (Srinivasan et al., 2006).

Properties

IUPAC Name

3-chloro-N-(2,5-difluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO/c10-4-3-9(14)13-8-5-6(11)1-2-7(8)12/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGXREHKHPGFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589303
Record name 3-Chloro-N-(2,5-difluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-95-4
Record name 3-Chloro-N-(2,5-difluorophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(2,5-difluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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